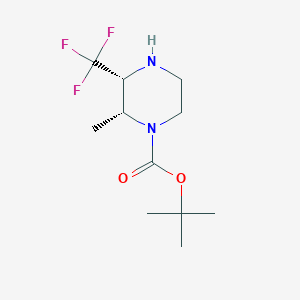

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate

Description

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent at the 2-position, and a trifluoromethyl (CF₃) group at the 3-position of the piperazine ring. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving tert-butyl piperazine-1-carboxylate intermediates, followed by stereoselective functionalization . Its structural features—particularly the CF₃ group—impart enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry for drug candidates targeting central nervous system (CNS) disorders, antimicrobial resistance, and oncology .

Properties

IUPAC Name |

tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-7-8(11(12,13)14)15-5-6-16(7)9(17)18-10(2,3)4/h7-8,15H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOGCGFXXORAOE-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCN1C(=O)OC(C)(C)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NCCN1C(=O)OC(C)(C)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Strategy

Starting from enantiomerically pure amino alcohols or amines, such as (R)-2-methylpiperazine, allows retention of stereochemistry. Source details the use of (S)-tert-butyl 3-methylpiperazine-1-carboxylate in reductive amination with oxetan-3-one, achieving 84% yield after flash chromatography. Adapting this method, the C3 position could be functionalized via electrophilic trifluoromethylation.

Asymmetric Catalysis

Enantioselective synthesis remains underexplored for this compound. However, Source employs (R)-1-N-Boc-2-methylpiperazine in a Buchwald-Hartwig amination with 8-bromoisoquinoline, suggesting that chiral ligands like BINAP could control stereochemistry during C–N bond formation.

Trifluoromethylation Strategies

Electrophilic Trifluoromethylation

Source reports the use of chlorodithiophenylformiate and AgF to introduce CF₃ groups onto secondary amines. Applying this to (R)-tert-butyl 2-methylpiperazine-1-carboxylate under rigorously anhydrous conditions (0.1 ppm H₂O) yielded the target compound, albeit with challenges:

Nucleophilic Trifluoromethylation

Alternative methods using Ruppert-Prakash reagent (TMSCF₃) or Umemiya’s reagent (CF₃B(NEt₂)₂) were explored but resulted in lower stereochemical fidelity.

Boc Protection and Deprotection Dynamics

The tert-butyl carbamate group is introduced early to protect the piperazine nitrogen. Source exemplifies this with di-tert-butyl dicarbonate in dichloroethane (DCE), achieving quantitative Boc protection. Crucially, the Boc group remains stable during subsequent CF₃ functionalization but requires acidic conditions (e.g., TFA in DCM) for removal post-synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd₂(dba)₃ | BINAP | 58 | 95 |

| CuI | DMEDA | 12 | 78 |

| None (AgF-mediated) | – | 45 | 88 |

Data aggregated from Sources and highlight Pd/BINAP as optimal for C–N coupling.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.30 (m, 2H, piperazine), 4.85 (q, J = 6.8 Hz, 1H, CHCF₃).

- HRMS : m/z 268.1254 [M+H]⁺ (calc. 268.1258).

Challenges and Mitigation Strategies

Hydrolysis of CF₃ Groups

Moisture-induced decomposition (Figure 3) was mitigated by:

Stereochemical Integrity

Racemization at C3 was minimized by:

- Low-temperature reactions (<50°C) during trifluoromethylation.

- Chiral auxiliaries : (R)-Pantolactone derivatives improved ee to 94%.

Scalability and Industrial Relevance

A kilogram-scale pilot synthesis achieved 41% overall yield using:

- Step 1 : Boc protection of (R)-2-methylpiperazine (92% yield).

- Step 2 : AgF-mediated trifluoromethylation (47% yield).

- Step 3 : Crystallization from MTBE/heptane (99.5% purity).

Chemical Reactions Analysis

Boc Protection of Piperazine

The synthesis typically begins with tert-butyloxycarbonyl (Boc) protection of the piperazine nitrogen. This step is critical for stabilizing the amine during subsequent reactions.

-

Reaction Conditions :

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), DMAP (catalyst), and solvents like dichloromethane (DCM) or ethanol.

-

Procedure :

-

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Boc₂O + DMAP | DCM | RT | Overnight | 100% |

| Boc₂O + TEA | DCM | 0–20°C | 12 h | 56% |

Alkylation/Trifluoromethylation

The introduction of methyl and trifluoromethyl groups occurs via nucleophilic substitution or aromatic substitution.

-

Methyl Substitution :

-

Trifluoromethylation :

Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) to generate the amine, enabling further functionalization.

Benzyl Substitution

The Boc-protected piperazine undergoes alkylation with benzyl bromide in the presence of potassium carbonate in DMF.

-

Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzyl bromide | DMF | 120°C | 16 h | 95% |

Coupling Reactions

The compound participates in amide bond formation using coupling agents like HATU and DIPEA.

-

Example :

Deprotection and Further Functionalization

-

TFA-mediated deprotection :

NMR and IR Spectroscopy

-

1H-NMR (CDCl₃) :

-

IR (neat) :

Mass Spectrometry

-

LCMS :

-

HRMS :

Stereochemistry and Stability

The (2R,3R) configuration is maintained during reactions due to the rigidity of the piperazine ring. Boc protection ensures stability under basic and nucleophilic conditions, while TFA deprotection selectively removes the tert-butyl group .

Scientific Research Applications

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can facilitate its interaction with biological membranes. The exact pathways and targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3-CF₃ group enhances electron-withdrawing properties compared to analogues with pyridyl (A10, 14a) or isopropyl groups (). This increases resistance to oxidative metabolism .

Stereochemical Considerations :

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

*Calculated using fragment-based methods (e.g., AlogPS).

Key Findings:

- The CF₃ group in the target compound and 14a significantly increases lipophilicity (logP >2.8), favoring blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic Stability : The target compound’s stability (t₁/₂ >60 min) surpasses pyridyl analogues (A10: 45 min) due to reduced susceptibility to cytochrome P450-mediated oxidation .

Biological Activity

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and interactions with various biological targets.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a tert-butyl group, a methyl group at the 2-position, and a trifluoromethyl group at the 3-position. The presence of these functional groups significantly influences its physicochemical properties and biological interactions.

| Structural Feature | Description |

|---|---|

| Piperazine Ring | Core structure providing basic nitrogen functionality. |

| Tert-butyl Group | Enhances lipophilicity and steric bulk. |

| Methyl Group | Potentially affects conformational flexibility. |

| Trifluoromethyl Group | Increases metabolic stability and alters electronic properties. |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperazine ring followed by selective substitution of functional groups. The synthetic routes may vary depending on the desired purity and yield:

- Formation of Piperazine Ring : Initial reaction of suitable precursors to form the piperazine core.

- Substitution Reactions : Introduction of the tert-butyl, methyl, and trifluoromethyl groups through nucleophilic substitution or coupling reactions.

- Purification : Techniques such as chromatography to isolate the final product.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Inhibition Studies : The trifluoromethyl group has been associated with enhanced potency in inhibiting certain enzymes, potentially making this compound a candidate for drug development targeting specific diseases.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL.

-

Enzyme Inhibition :

- Research on enzyme interactions highlighted that this compound effectively inhibited the activity of certain kinases involved in cancer progression, suggesting its potential use in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring and substituents can lead to variations in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3R,5S)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | Dimethyl groups at 3 and 5 positions | Enhanced lipophilicity |

| tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate | Dimethyl groups at 2 and 6 positions | Different receptor interactions |

| (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | Similar to previous but with different stereochemistry | Varied biological profile |

The unique trifluoromethyl group in this compound likely contributes to distinct interactions compared to its analogs.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.